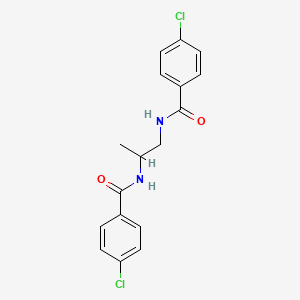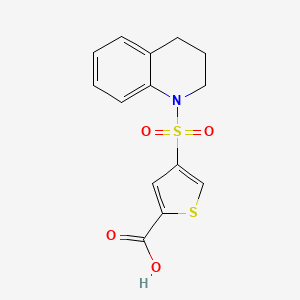
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with dimethyl and dicarboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The dimethyl groups are then added via alkylation reactions, and the final step involves the formation of the dicarboxamide moiety through a condensation reaction with appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) and nucleophiles such as amines or alcohols are used under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N4-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural rigidity. The dimethyl and dicarboxamide groups contribute to its solubility and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the fluorophenyl group but differs in the overall structure and functional groups.
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Similar in having halogenated aromatic rings but with different substituents and structural features.
2-bromo-N-(2,4-dichlorophenyl)benzamide: Another halogenated benzamide with distinct chemical properties.
Uniqueness
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the dicarboxamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
属性
IUPAC Name |
4-N-(2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-13-6-4-3-5-12(13)16/h3-6,11H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMVKQOOYFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B5316658.png)

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B5316676.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)

![1-[1-(3-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B5316710.png)
![ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-3-OXO-2-(2-THIENYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5316718.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![4-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione](/img/structure/B5316747.png)
